Cas no 2229611-54-3 (3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)

3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine is a synthetic organic compound with unique chemical properties. This compound exhibits potent reactivity, making it suitable for a variety of chemical transformations. Its structure features a fluorinated benzene ring and a propylamine moiety, which allows for versatile functional group substitution. The presence of multiple fluorine atoms enhances its stability and solubility, contributing to its effectiveness in synthetic chemistry.
3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine structure
2229611-54-3 structure
Product Name:3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine
CAS No:2229611-54-3
MF:C10H10F5N
MW:239.185120105743
CID:6423514
PubChem ID:165854111
Update Time:2025-11-01

3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine
    • 3-fluoro-3-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine
    • EN300-1946311
    • 2229611-54-3
    • Inchi: 1S/C10H10F5N/c11-8(3-4-16)7-2-1-6(5-9(7)12)10(13,14)15/h1-2,5,8H,3-4,16H2
    • InChI Key: OTHQAMGWBKBOBA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=CC=1F)CCN

Computed Properties

  • Exact Mass: 239.07334013g/mol
  • Monoisotopic Mass: 239.07334013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine

Introduction to 3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine (CAS No. 2229611-54-3)

3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229611-54-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, including fluorine substitution patterns and a propylamine side chain. The presence of multiple fluorine atoms, particularly in the phenyl ring and the propyl chain, imparts distinct electronic and steric properties that make this molecule of considerable interest for drug discovery applications.

The structural motif of 3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine incorporates several key functional groups that are strategically positioned to interact with biological targets. The phenyl ring, modified with two fluorine atoms and a trifluoromethyl group, is a common feature in many bioactive molecules due to its ability to enhance lipophilicity and binding affinity. Additionally, the propylamine moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding or ionic interactions with biological receptors. Such structural features are often exploited in the design of small-molecule inhibitors or modulators.

In recent years, there has been a growing emphasis on the development of fluorinated compounds in medicinal chemistry due to their favorable pharmacokinetic properties. Fluorine atoms can influence metabolic stability, solubility, and binding affinity, making them valuable tools for optimizing drug candidates. The compound CAS No. 2229611-54-3 exemplifies this trend, as its fluorinated structure may contribute to improved pharmacological activity compared to its non-fluorinated counterparts.

One of the most compelling aspects of 3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor or intermediate in synthesizing more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory pathways or as modulators of neurotransmitter systems.

The synthesis of CAS No. 2229611-54-3 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms, particularly in the presence of other functional groups such as hydroxyl or amine moieties, can pose challenges due to their reactivity and sensitivity to various environmental factors. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorous chemistry techniques, have been employed to achieve high yields and purity levels.

From a computational chemistry perspective, the molecular properties of 3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amine have been extensively studied using quantum mechanical methods. These studies have provided insights into its electronic structure, dipole moment, polarizability, and other physicochemical parameters that are critical for understanding its behavior in biological systems. Molecular docking simulations have further demonstrated its potential binding interactions with various protein targets, suggesting its suitability for drug development.

The pharmacological profile of CAS No. 2229611-54-3 is still under investigation, but initial findings suggest that it may exhibit potent activity against specific disease-related targets. For example, studies have indicated that analogs with similar structural features may interfere with signaling pathways implicated in cancer progression or neurodegenerative disorders. While more extensive clinical trials are needed to validate these findings, the preliminary data are encouraging and warrant further exploration.

In conclusion,3-fluoro-3-2-fluoro-4-(trifluoromethyl)phenylpropan-1-amino (CAS No. 2229611-54-3) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for designing novel therapeutic agents. As our understanding of fluorinated compounds continues to evolve,CAS No. 2229611-54gNo.>g>> remains at the forefront of innovation in drug discovery.>

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